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Compound of Interest

Compound Name:
tert-Butyl (5-methoxy-2-

nitrophenyl)carbamate

Cat. No.: B153054 Get Quote

Application Note: This document provides detailed protocols and application notes for the

synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a key intermediate in the

development of various pharmaceutical compounds. The synthesis involves the protection of

the amino group of 5-methoxy-2-nitroaniline using di-tert-butyl dicarbonate (Boc₂O). This

procedure is fundamental for researchers and scientists engaged in medicinal chemistry and

drug development, offering a reliable method for obtaining a crucial building block for more

complex molecules.
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Reagent/Materi
al

Molecular
Formula

Molar Mass (
g/mol )

CAS Number Notes

5-Methoxy-2-

nitroaniline
C₇H₈N₂O₃ 168.15 16133-49-6 Starting material.

Di-tert-butyl

dicarbonate

(Boc₂O)

C₁₀H₁₈O₅ 218.25 24424-99-5
Boc-protecting

agent.

4-

Dimethylaminopy

ridine (DMAP)

C₇H₁₀N₂ 122.17 1122-58-3 Catalyst.

Triethylamine

(TEA)
C₆H₁₅N 101.19 121-44-8 Base.

Dichloromethane

(DCM)
CH₂Cl₂ 84.93 75-09-2

Anhydrous

solvent.

Tetrahydrofuran

(THF)
C₄H₈O 72.11 109-99-9

Anhydrous

solvent.

Ethyl acetate

(EtOAc)
C₄H₈O₂ 88.11 141-78-6 For extraction.

Hexane C₆H₁₄ 86.18 110-54-3 For purification.

Saturated

Sodium

Bicarbonate

Solution

NaHCO₃ (aq) - - For workup.

Brine NaCl (aq) - - For workup.

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 7487-88-9 Drying agent.
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The synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate is achieved through the N-

tert-butoxycarbonylation of 5-methoxy-2-nitroaniline. This reaction, commonly known as Boc

protection, utilizes di-tert-butyl dicarbonate in the presence of a base to form a carbamate

linkage, effectively protecting the amine functionality.

5-Methoxy-2-nitroaniline

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate

+

Di-tert-butyl dicarbonate
(Boc)₂O

DMAP (cat.), Triethylamine
Dichloromethane (DCM)

Room Temperature

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of tert-Butyl (5-methoxy-2-
nitrophenyl)carbamate.

Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 5-Methoxy-2-nitroaniline

This protocol is a generalized procedure based on standard methods for the N-tert-

butoxycarbonylation of anilines.

Reaction Setup: To a solution of 5-methoxy-2-nitroaniline (1.0 eq) in anhydrous

dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add triethylamine (1.5 eq) and

a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 eq)

portion-wise or as a solution in the reaction solvent.

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent
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system (e.g., ethyl acetate/hexane).

Workup: Once the reaction is complete, quench the reaction with a saturated aqueous

solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with

water and brine.

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel using a gradient of ethyl acetate in hexane or by

recrystallization to afford the desired tert-Butyl (5-methoxy-2-nitrophenyl)carbamate.

Protocol 2: Adapted Procedure from a Similar Synthesis

This protocol is adapted from the synthesis of a structurally related compound and provides

more specific quantities.[1][2]

Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-2-nitroaniline (e.g., 1.0 g, 5.95

mmol) in anhydrous dichloromethane (20 mL). To this solution, add triethylamine (1.24 mL,

8.92 mmol, 1.5 eq) and 4-dimethylaminopyridine (73 mg, 0.595 mmol, 0.1 eq).

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.43 g, 6.54

mmol, 1.1 eq) in dichloromethane (5 mL) to the reaction mixture at 0 °C (ice bath).

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for

12-24 hours. Monitor the reaction completion by TLC (3:1 Hexane:Ethyl Acetate).

Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane (20

mL) and wash with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL),

and brine (20 mL).

Product Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in

vacuo. The resulting crude product can be purified by flash chromatography (silica gel,

gradient elution with hexane/ethyl acetate) to yield pure tert-Butyl (5-methoxy-2-
nitrophenyl)carbamate.
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The following table summarizes typical quantitative data for the synthesis of tert-Butyl (5-
methoxy-2-nitrophenyl)carbamate. Please note that yields are dependent on the specific

reaction conditions and purification methods employed.

Parameter Protocol 1 (General) Protocol 2 (Adapted)

Starting Material 5-Methoxy-2-nitroaniline 5-Methoxy-2-nitroaniline

Reagents (Boc)₂O, TEA, DMAP (Boc)₂O, TEA, DMAP

Solvent DCM or THF Dichloromethane

Temperature Room Temperature 0 °C to Room Temperature

Reaction Time Varies (monitor by TLC) 12-24 hours

Typical Yield > 90% > 90%

Troubleshooting and Safety Precautions
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as

water can hydrolyze the Boc anhydride. Increasing the amount of Boc anhydride or reaction

time may also improve the yield.

Incomplete Reaction: If the reaction does not go to completion, consider gently heating the

reaction mixture (e.g., to 40 °C).

Safety: Di-tert-butyl dicarbonate is a solid at room temperature but can melt and become

volatile. Handle it in a well-ventilated fume hood. Dichloromethane is a suspected carcinogen

and should be handled with appropriate personal protective equipment (PPE), including

gloves and safety glasses. All reactions should be performed in a fume hood.

By following these detailed protocols and application notes, researchers and scientists can

confidently synthesize tert-Butyl (5-methoxy-2-nitrophenyl)carbamate for their drug

development and organic synthesis needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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